molecular formula C20H24N2O2 B5720198 ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate

ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate

Cat. No. B5720198
M. Wt: 324.4 g/mol
InChI Key: NLUVMWUIPNPANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate, also known as BRL-49653, is a compound that belongs to the class of piperazinecarboxylate derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Scientific Research Applications

Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the 5-HT6 serotonin receptor, which is involved in the regulation of cognitive processes such as learning and memory. This compound has been used in various studies to investigate the role of the 5-HT6 receptor in cognitive processes and to develop potential treatments for cognitive disorders such as Alzheimer's disease.

Mechanism of Action

Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate acts as a selective antagonist of the 5-HT6 serotonin receptor. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. This modulation can lead to changes in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, as mentioned above, and can also affect the levels of various proteins and enzymes involved in synaptic plasticity and neuronal survival. This compound has been shown to improve cognitive function in various animal models of cognitive impairment, including Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to investigate the specific role of this receptor in cognitive processes without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of the compound to achieve the desired effects, which can increase the risk of side effects or toxicity.

Future Directions

There are several potential future directions for the use of ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective 5-HT6 receptor antagonists that can be used in lower doses with fewer side effects. Another direction is the investigation of the role of the 5-HT6 receptor in other cognitive processes and neurological disorders, such as depression and anxiety. Additionally, this compound could be used in combination with other drugs or therapies to improve cognitive function in various disorders.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for the 5-HT6 serotonin receptor makes it a valuable tool for investigating the role of this receptor in cognitive processes and developing potential treatments for cognitive disorders. While there are limitations to its use, this compound has shown promise in improving cognitive function in various animal models and has several potential future directions for research.

Synthesis Methods

Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can be synthesized by reacting 4-biphenylylmethylchloride with 1-piperazinecarboxylic acid in the presence of triethylamine and ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-24-20(23)22-14-12-21(13-15-22)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUVMWUIPNPANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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